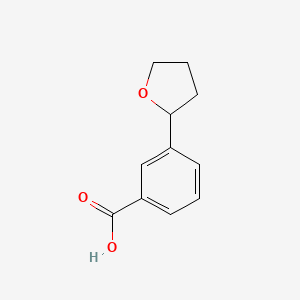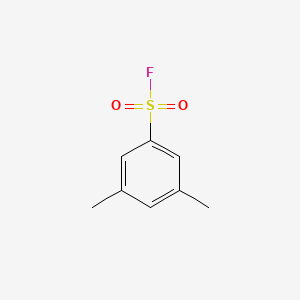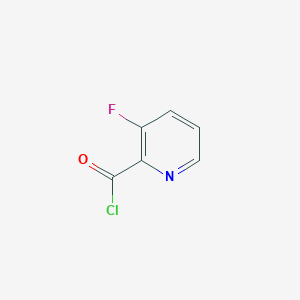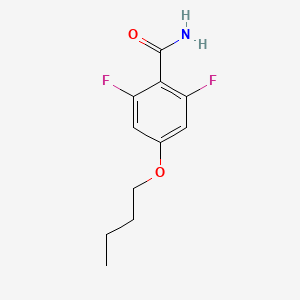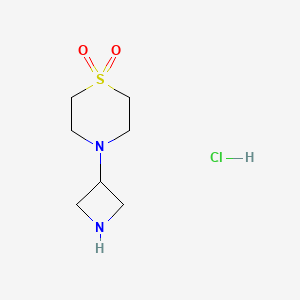
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride
Vue d'ensemble
Description
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C7H14N2O2S · 2HCl . It has a molecular weight of 263.19 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . The InChI key is AXHOLMAQHXNIGR-UHFFFAOYSA-N . These identifiers provide a way to represent the molecule’s structure in a textual format.Applications De Recherche Scientifique
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide variants, including structures akin to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, serve as critical building blocks in medicinal chemistry. These compounds, particularly when incorporated into bridged bicyclic thiomorpholines, have shown promising biological profiles, making them valuable for developing new therapeutic agents. The synthesis of these heterocycles from cost-effective starting materials highlights their potential for broad applications in drug discovery and development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholine derivatives, including those related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, have been explored for their antimicrobial properties. The synthesis of novel 1,4-disubstituted 1,2,3-triazoles using thiomorpholine scaffolds and their subsequent evaluation against various microbial strains have demonstrated significant antibacterial activity. This research underscores the potential of thiomorpholine derivatives as a basis for developing new antimicrobial agents (Battula et al., 2016).
Synthesis of Azetidinone Analogues
Research into the synthesis of azetidinone analogues, including those structurally related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, has led to the development of compounds with potential antimicrobial and antitubercular activities. These studies not only contribute to the understanding of the chemical properties of such compounds but also pave the way for their application in treating infectious diseases (Chandrashekaraiah et al., 2014).
Reactivity and Synthesis of Derivatives
Investigations into the reactivity of unsubstituted and alkyl-substituted thiomorpholines have facilitated the synthesis of a variety of derivatives, including amines, oxides, and sulfones. These studies are crucial for understanding the chemical behavior of thiomorpholine compounds and for expanding their applications in organic synthesis and medicinal chemistry (Asinger et al., 1981).
Antimicrobial Acivity of Benzohydrazide Derivatives
The development and evaluation of thiomorpholine benzohydrazide derivatives have shown promising antimicrobial activity. This research highlights the potential of thiomorpholine-based compounds in the development of new antimicrobial agents, offering a new avenue for combating resistant microbial strains (Kardile & Kalyane, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRXNKGVLCZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



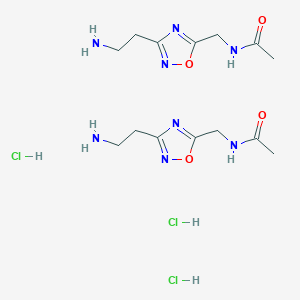
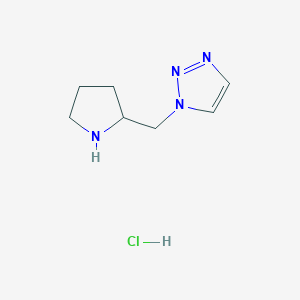
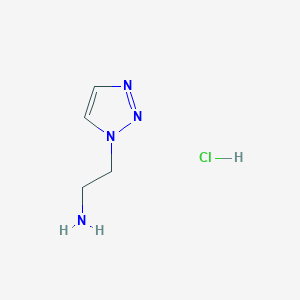
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
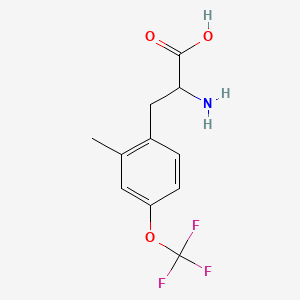
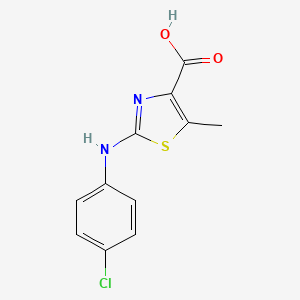
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
